molecular formula C11H15FN4O2S B14221316 N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide CAS No. 824937-76-0

N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide

Cat. No.: B14221316
CAS No.: 824937-76-0
M. Wt: 286.33 g/mol
InChI Key: MMCDRPTYMDZJKY-UHFFFAOYSA-N
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Description

N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is a chemical compound with a unique structure that includes an azido group, a fluorophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide typically involves multiple steps. One common method starts with the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain a di-O-tosyl compound. This is followed by the substitution of the O-tosyl groups with an azido group, resulting in the desired compound . The reaction conditions often include the use of polar aprotic solvents such as acetonitrile or dimethylsulfoxide (DMSO) and azide salts like sodium azide (NaN3) or potassium azide (KN3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Azide salts (NaN3, KN3), polar aprotic solvents (acetonitrile, DMSO).

    Reduction: Reducing agents (LiAlH4, Pd/C with H2).

Major Products

Scientific Research Applications

N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is not fully understood. the azido group is known to be a versatile functional group that can participate in various chemical reactions, including click chemistry. This allows the compound to interact with different molecular targets and pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both an azido group and a fluorophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

824937-76-0

Molecular Formula

C11H15FN4O2S

Molecular Weight

286.33 g/mol

IUPAC Name

N-[4-(1-azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C11H15FN4O2S/c1-7(2)11(14-16-13)8-4-5-10(9(12)6-8)15-19(3,17)18/h4-7,11,15H,1-3H3

InChI Key

MMCDRPTYMDZJKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)NS(=O)(=O)C)F)N=[N+]=[N-]

Origin of Product

United States

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